molecular formula C17H18N2O B015657 6-Benzyloxytryptamine CAS No. 31677-74-4

6-Benzyloxytryptamine

Cat. No. B015657
Key on ui cas rn: 31677-74-4
M. Wt: 266.34 g/mol
InChI Key: OCEJGMFMSWRFSU-UHFFFAOYSA-N
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Patent
US07157488B2

Procedure details

Add to a mixture of LAH (6.2 g, 163.1 mmol) and 300 mL dry THF a solution of 3-(2-nitrovinyl)-6-benzyloxy-1H-indole (9 g, 30.6 mmol) in 200 mL THF. Reflux the mixture overnight and then cool to 0° C. and quench sequentially with 6.2 mL water, 6.2 mL 15% aqueous NaOH and 18.6 mL water. After stirring 2 hours, filter through celite and concentrate to give 7.9 g (96%) of the title compound as an oil: 1H NMR (CDCl3) 8.06 (bs, 1H), 7.47–7.43 (m, 3H), 7.38–7.35 (m, 2H), 7.32–7.28 (m, 1H), 6.88–6.84 (m, 3H), 5.08 (s, 2H), 3.01–2.97 (m, 2H), 2.87–2.83 (m, 2H), 1.6 (bs, 2H).
Name
Quantity
6.2 g
Type
reactant
Reaction Step One
Name
3-(2-nitrovinyl)-6-benzyloxy-1H-indole
Quantity
9 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Yield
96%

Identifiers

REACTION_CXSMILES
[H-].[H-].[H-].[H-].[Li+].[Al+3].[N+:7]([CH:10]=[CH:11][C:12]1[C:20]2[C:15](=[CH:16][C:17]([O:21][CH2:22][C:23]3[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=3)=[CH:18][CH:19]=2)[NH:14][CH:13]=1)([O-])=O>C1COCC1>[CH2:22]([O:21][C:17]1[CH:16]=[C:15]2[C:20](=[CH:19][CH:18]=1)[C:12]([CH2:11][CH2:10][NH2:7])=[CH:13][NH:14]2)[C:23]1[CH:24]=[CH:25][CH:26]=[CH:27][CH:28]=1 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
6.2 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
3-(2-nitrovinyl)-6-benzyloxy-1H-indole
Quantity
9 g
Type
reactant
Smiles
[N+](=O)([O-])C=CC1=CNC2=CC(=CC=C12)OCC1=CC=CC=C1
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
300 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Reflux the mixture overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
quench sequentially with 6.2 mL water, 6.2 mL 15% aqueous NaOH and 18.6 mL water
FILTRATION
Type
FILTRATION
Details
filter through celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrate

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC=1C=C2NC=C(CCN)C2=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 7.9 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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